molecular formula C29H31N3O4 B8353639 8-(3-Methyl-4-morpholin-4-ylmethyl-phenyl)-2-(3,4,5-trimethoxy-phenyl)-quinoxaline

8-(3-Methyl-4-morpholin-4-ylmethyl-phenyl)-2-(3,4,5-trimethoxy-phenyl)-quinoxaline

Cat. No. B8353639
M. Wt: 485.6 g/mol
InChI Key: GIEHCMJOLMYDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193189B2

Procedure details

Using the same synthetic methods as described in Example 1, but utilizing 8-Bromo-2-(3,4-dimethoxy-phenyl)-quinoxaline [prepared analogously to step 1.5 but utilizing 4,5-dimethoxyphenylboronic acid in lieu of 3,4,5-trimethoxyphenylboronic acid] in lieu of 8-Bromo-2-(3,4,5-trimethoxy-phenyl)-quinoxaline and the appropriate boronic acid or ester derivative leads to the following Examples
Name
8-Bromo-2-(3,4-dimethoxy-phenyl)-quinoxaline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
8-Bromo-2-(3,4,5-trimethoxy-phenyl)-quinoxaline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
BrC1C=CC=[C:6]2[C:11]=1[N:10]=[C:9]([C:12]1[CH:17]=[CH:16][C:15](OC)=[C:14](OC)[CH:13]=1)C=N2.C[O:23][C:24]1C(OC)=CC(B(O)O)=C[CH:25]=1.[CH3:35]OC1C=C(B(O)O)C=C(OC)C=1OC.Br[C:51]1[CH:52]=[CH:53][CH:54]=[C:55]2[C:60]=1[N:59]=[C:58]([C:61]1[CH:66]=[C:65]([O:67][CH3:68])[C:64]([O:69][CH3:70])=[C:63]([O:71][CH3:72])[CH:62]=1)[CH:57]=[N:56]2.B(O)O>>[CH3:35][C:17]1[CH:16]=[C:15]([C:51]2[CH:52]=[CH:53][CH:54]=[C:55]3[C:60]=2[N:59]=[C:58]([C:61]2[CH:66]=[C:65]([O:67][CH3:68])[C:64]([O:69][CH3:70])=[C:63]([O:71][CH3:72])[CH:62]=2)[CH:57]=[N:56]3)[CH:14]=[CH:13][C:12]=1[CH2:9][N:10]1[CH2:11][CH2:6][O:23][CH2:24][CH2:25]1

Inputs

Step One
Name
8-Bromo-2-(3,4-dimethoxy-phenyl)-quinoxaline
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=C2N=CC(=NC12)C1=CC(=C(C=C1)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1OC)B(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)B(O)O
Step Four
Name
8-Bromo-2-(3,4,5-trimethoxy-phenyl)-quinoxaline
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=C2N=CC(=NC12)C1=CC(=C(C(=C1)OC)OC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O
Step Six
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared analogously to step 1.5

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=CC1CN1CCOCC1)C=1C=CC=C2N=CC(=NC12)C1=CC(=C(C(=C1)OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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